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Compound Name: AdapaleneGlucuronide

Cat. No.: B15352989 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Adapalene, a third-generation topical retinoid, is a cornerstone in the treatment of acne

vulgaris. Like many xenobiotics, adapalene undergoes metabolism in the body to facilitate its

excretion. A primary metabolic pathway for adapalene is glucuronidation, a common phase II

biotransformation reaction that conjugates the drug with glucuronic acid, increasing its water

solubility and facilitating its elimination. The elucidation of the precise structure of these

metabolites is a critical step in drug development, providing insights into the drug's metabolic

fate, potential for drug-drug interactions, and overall safety profile.

This technical guide provides a comprehensive overview of the structure elucidation of the

major glucuronide metabolite of adapalene. While detailed proprietary experimental data is not

fully available in the public domain, this guide synthesizes the available information from

commercial suppliers of the analytical standard and general principles of metabolite

identification to present a clear picture of the structure and the methodologies involved in its

confirmation.

The Structure of Adapalene Glucuronide: An Acyl
Glucuronide
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The primary glucuronide metabolite of adapalene has been identified as Adapalene Acyl-

Glucuronide. This structure is confirmed by the consistent data provided by multiple chemical

suppliers of the reference standard. In this metabolite, the glucuronic acid moiety is conjugated

to the carboxylic acid group of adapalene through an ester linkage.

The chemical structure and key properties are summarized in the table below.

Property Value Source

Metabolite Name Adapalene Acyl-Glucuronide

--INVALID-LINK--, --INVALID-

LINK--, --INVALID-LINK--, --

INVALID-LINK--

CAS Number 359699-07-3 --INVALID-LINK--

Molecular Formula C₃₄H₃₆O₉

--INVALID-LINK--, --INVALID-

LINK--, --INVALID-LINK--, --

INVALID-LINK--

Molecular Weight 588.65 g/mol

--INVALID-LINK--, --INVALID-

LINK--, --INVALID-LINK--, --

INVALID-LINK--

IUPAC Name

(2S,3S,4S,5R)-6-((6-(3-

((3r,5r,7r)-adamantan-1-yl)-4-

methoxyphenyl)-2-

naphthoyl)oxy)-3,4,5-

trihydroxytetrahydro-2H-pyran-

2-carboxylic acid

--INVALID-LINK--

Experimental Protocols for Structure Elucidation
While specific, detailed experimental protocols for the initial structure elucidation of adapalene

glucuronide are not publicly available, this section outlines the generally accepted

methodologies that would be employed for such a task.

In Vitro Metabolism Studies
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The generation of adapalene glucuronide for analytical purposes is typically achieved through

in vitro incubation of the parent drug with liver microsomes, which are rich in the necessary

UDP-glucuronosyltransferase (UGT) enzymes.

Protocol for In Vitro Generation of Adapalene Glucuronide:

Incubation Mixture Preparation:

Prepare a buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

Add human liver microsomes (e.g., 0.5 mg/mL final concentration).

Add adapalene (e.g., 10 µM final concentration, typically dissolved in a small amount of

organic solvent like methanol or DMSO).

Add the cofactor UDP-glucuronic acid (UDPGA) (e.g., 2 mM final concentration).

A pore-forming agent like alamethicin may be included to ensure UDPGA access to the

UGT enzymes within the microsomal lumen.

Incubation:

Pre-incubate the mixture without UDPGA for a short period (e.g., 5 minutes) at 37°C.

Initiate the reaction by adding UDPGA.

Incubate at 37°C for a specified time (e.g., 60-120 minutes).

Reaction Termination:

Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, often

containing an internal standard.

Sample Preparation for Analysis:

Centrifuge the mixture to precipitate proteins.

Collect the supernatant for LC-MS/MS analysis.
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Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS) Analysis
LC-MS/MS is the primary technique for the detection, identification, and quantification of drug

metabolites.

Typical LC-MS/MS Parameters:

Liquid Chromatography (LC):

Column: A reversed-phase column (e.g., C18) is typically used.

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with

0.1% formic acid or 10 mM ammonium formate) and an organic phase (e.g., acetonitrile or

methanol).

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

Mass Spectrometry (MS):

Ionization: Electrospray ionization (ESI) in either positive or negative mode. For

glucuronides, negative ion mode is often preferred as it readily forms the [M-H]⁻ ion.

MS Scan Mode: Full scan to detect the parent ion of the putative glucuronide (m/z 587.2

for [M-H]⁻).

MS/MS Scan Mode: Product ion scan of the parent ion to generate a fragmentation

pattern. A characteristic neutral loss of 176 Da (the mass of the glucuronic acid moiety) is

a strong indicator of a glucuronide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for unambiguous structure elucidation, providing detailed

information about the chemical environment of each atom in the molecule. To perform NMR

analysis, the metabolite must be isolated and purified in sufficient quantity (typically µg to mg

scale).

General NMR Experimental Approach:
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Isolation and Purification: The glucuronide metabolite is isolated from the in vitro incubation

mixture or from in vivo samples (e.g., urine, bile) using preparative high-performance liquid

chromatography (HPLC).

NMR Analysis:

The purified metabolite is dissolved in a suitable deuterated solvent (e.g., methanol-d₄,

DMSO-d₆).

A suite of NMR experiments is performed, including:

1D NMR: ¹H NMR to identify all proton signals and their multiplicities.

2D NMR:

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling

networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their

directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for confirming the point of

attachment of the glucuronic acid to the adapalene molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial

proximity of protons.

Data Presentation
While specific quantitative data for Adapalene Acyl-Glucuronide is not available in the public

literature, the following tables illustrate how such data would be presented.

Table 1: Expected High-Resolution Mass Spectrometry Data for Adapalene Acyl-Glucuronide
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Ion Calculated m/z Observed m/z
Mass Accuracy
(ppm)

[M-H]⁻ 587.2280 Data not available Data not available

[M+H]⁺ 589.2432 Data not available Data not available

[M+Na]⁺ 611.2252 Data not available Data not available

Table 2: Hypothetical MS/MS Fragmentation Data for the [M-H]⁻ Ion of Adapalene Acyl-

Glucuronide (m/z 587.2)

Product Ion (m/z)
Proposed Fragment Structure/Neutral
Loss

411.2
[Adapalene - H]⁻ (Loss of glucuronic acid,

C₆H₈O₆, 176 Da)

Other fragments
Further fragmentation of the adapalene

aglycone

Table 3: Illustrative ¹H NMR Chemical Shifts (Hypothetical)

This table is for illustrative purposes only, as actual NMR data for adapalene glucuronide is not

publicly available.

Proton Assignment Chemical Shift (ppm) Multiplicity

Adapalene Moiety

Naphthyl protons Expected in aromatic region Various

Adamantyl protons Expected in aliphatic region Various

Methoxy protons ~3.8-4.0 s

Glucuronic Acid Moiety

Anomeric proton (H-1') ~5.0-5.5 d

Other sugar protons ~3.2-4.5 Various
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Visualizations
The following diagrams illustrate the key processes and relationships in the structure

elucidation of adapalene glucuronide.
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Experimental workflow for adapalene glucuronide elucidation.
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Metabolic pathway of adapalene to its glucuronide conjugate.

Conclusion
The primary metabolite of adapalene is confirmed to be Adapalene Acyl-Glucuronide, where

glucuronic acid is attached to the carboxylic acid moiety of the parent drug. This has been

established through the availability of a commercial analytical standard with a defined chemical

structure, molecular formula, and CAS number. While the detailed experimental data from the

initial structure elucidation studies are not publicly accessible, the established methodologies of

in vitro metabolism, LC-MS/MS, and NMR spectroscopy provide a robust framework for such

an analysis. This guide serves as a valuable resource for researchers and professionals in drug

development by consolidating the known information and outlining the standard procedures for

the characterization of this important metabolite.

To cite this document: BenchChem. [Unveiling the Structure of Adapalene Glucuronide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15352989#adapalene-glucuronide-structure-
elucidation]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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